molecular formula C15H20N2O2 B1677832 Oxamisole CAS No. 99258-56-7

Oxamisole

Cat. No.: B1677832
CAS No.: 99258-56-7
M. Wt: 260.33 g/mol
InChI Key: DWIKEPVFPTUJQU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Oxamisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxa-Michael reaction is a notable reaction that involves the addition of oxygen nucleophiles to conjugated systems .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oxamisole involves its immunomodulatory effects on the immune system. It enhances the immune response by modulating the activity of immune cells, such as T cells and B cells. This modulation leads to an increased production of specific antibodies and a reduction in viral replication .

Biological Activity

Oxamisole, a compound belonging to the class of oxazoles, has garnered attention for its diverse biological activities, particularly in immunomodulation and antiviral effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is primarily recognized for its immunostimulatory properties. It has been studied extensively in various animal models, showcasing its potential in enhancing immune responses against viral infections. This compound acts by modulating both humoral and cellular immune responses, making it a candidate for therapeutic applications in infectious diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Immunomodulation : this compound enhances antibody production and boosts natural killer (NK) cell activity. It has been shown to augment the immune response in mice infected with various viruses, including Semliki Forest virus and San Angelo virus .
  • Antiviral Activity : While it does not exhibit direct antiviral properties in vitro, this compound induces interferon production and enhances immune functions that can mitigate viral infections .

Efficacy Against Viral Infections

Research indicates that this compound provides significant protection in animal models against several viral pathogens. For instance:

  • Mice Studies : In studies where mice were administered this compound at doses ranging from 50 to 200 mg/kg before viral inoculation, notable protection against viruses such as Semliki Forest and San Angelo was observed .
  • Delayed Treatment : Remarkably, even when treatment was delayed until one day post-inoculation with San Angelo virus, beneficial effects were still evident .

Immune Parameter Modulation

A study focusing on the immune parameters of mice infected with murine hepatitis demonstrated that this compound could restore both humoral and cellular immune functions. This included increased levels of specific antibodies and enhanced NK cell activity .

Data Tables

The following table summarizes the protective effects of this compound against various viral infections in animal models:

Virus TypeDose (mg/kg)Timing of AdministrationProtection Observed
Semliki Forest Virus50-200Pre-inoculationSignificant
San Angelo Virus50-200Pre-inoculationSignificant
Herpes Simplex Virus Type 250-200Pre-inoculationModerate
Vesicular Stomatitis Virus50-200Pre-inoculationModerate

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Immune Enhancement : A study involving mice infected with murine hepatitis showed that administration of this compound significantly increased antibody production and improved overall survival rates compared to control groups .
  • Antiviral Efficacy : In another case study, the compound was evaluated for its efficacy against multiple viral strains, demonstrating a consistent pattern of immune enhancement rather than direct viral inhibition .

Properties

IUPAC Name

8,8-dimethoxy-2-phenyl-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-18-15(19-2)9-6-10-17-11-13(16-14(15)17)12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIKEPVFPTUJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCN2C1=NC(C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869331
Record name 8,8-Dimethoxy-2-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99258-56-7
Record name Oxamisole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099258567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXAMISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW5753V737
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.